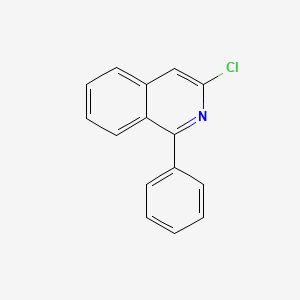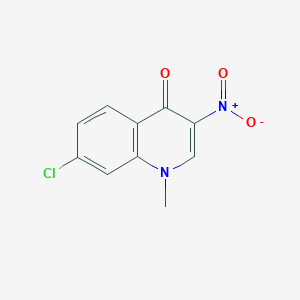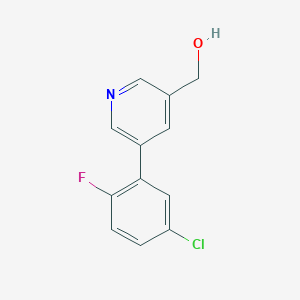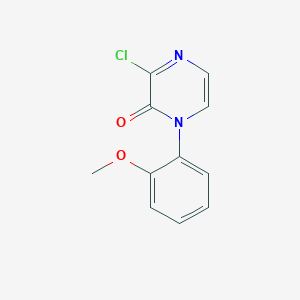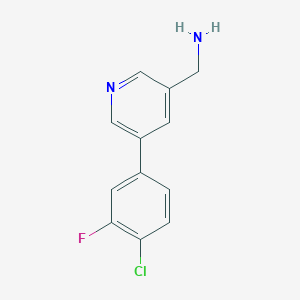
6H-Purin-6-one, 2-amino-1,7-dihydro-8-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-8-benzyl-1H-purin-6(9H)-one is a purine derivative, which is a class of compounds known for their significant roles in biochemistry, particularly in the structure of nucleic acids. This compound features an amino group at the 2-position and a benzyl group at the 8-position of the purine ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-benzyl-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method might include the alkylation of a purine precursor with a benzyl halide under basic conditions, followed by amination at the 2-position using an appropriate amine source.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-8-benzyl-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to modify the purine ring or the benzyl group.
Substitution: The amino and benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups at the amino or benzyl positions.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with nucleic acids and proteins.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: Use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-8-benzyl-1H-purin-6(9H)-one would depend on its specific biological target. Generally, purine derivatives can interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The benzyl group might enhance its binding affinity or selectivity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
Adenine: A naturally occurring purine base in nucleic acids.
Guanine: Another purine base found in DNA and RNA.
8-Benzylguanine: A similar compound with a benzyl group at the 8-position.
Uniqueness
2-Amino-8-benzyl-1H-purin-6(9H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other purine derivatives.
Propiedades
Número CAS |
19143-74-9 |
|---|---|
Fórmula molecular |
C12H11N5O |
Peso molecular |
241.25 g/mol |
Nombre IUPAC |
2-amino-8-benzyl-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H11N5O/c13-12-16-10-9(11(18)17-12)14-8(15-10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,13,14,15,16,17,18) |
Clave InChI |
OILIJBCQSLTTMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=NC3=C(N2)C(=O)NC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


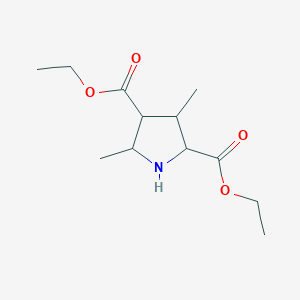
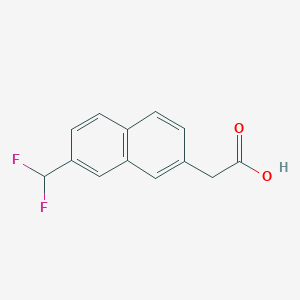
![10-Hydroxy-9-methoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11871510.png)



